molecular formula C22H23N3O3S B14163081 N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide CAS No. 6073-79-6

N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide

Cat. No.: B14163081
CAS No.: 6073-79-6
M. Wt: 409.5 g/mol
InChI Key: SJSDHCCCZJTBEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is a complex organic compound with a unique structure that includes a glycinamide backbone substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate amines under controlled conditions.

    Substitution Reactions:

    Coupling with Pyridin-4-ylmethyl Group: This step often involves the use of coupling reagents such as EDCI or DCC to facilitate the formation of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)glycinamide
  • N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)glycinamide

Uniqueness

N~2~-(3,4-dimethylphenyl)-N~2~-(phenylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

CAS No.

6073-79-6

Molecular Formula

C22H23N3O3S

Molecular Weight

409.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(pyridin-4-ylmethyl)acetamide

InChI

InChI=1S/C22H23N3O3S/c1-17-8-9-20(14-18(17)2)25(29(27,28)21-6-4-3-5-7-21)16-22(26)24-15-19-10-12-23-13-11-19/h3-14H,15-16H2,1-2H3,(H,24,26)

InChI Key

SJSDHCCCZJTBEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.